4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-methyl-3-(2-methylpropyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)4-6-8-9-7(11)10(6)3/h5H,4H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVVBAJPDALGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant research findings and case studies.
- Common Name : 4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- CAS Number : 2199132-58-4
- Molecular Formula : CHNO
- Molecular Weight : 155.20 g/mol
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory properties of various 1,2,4-triazole derivatives. In a study evaluating the biological activity of compounds synthesized from amidrazones, it was found that derivatives similar to 4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | 44–60% | Not specified |
| Compound 3a | 60% | Not specified |
| Compound 3c | 65% | Not specified |
These findings indicate that compounds with similar structures can effectively reduce inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively studied. The compound's structural features contribute to its ability to inhibit various Gram-positive and Gram-negative bacterial strains. In vitro assays have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study: Antimicrobial Testing
In one research effort assessing the antimicrobial properties of synthesized triazole derivatives:
- Compounds demonstrated significant activity against pathogens like Klebsiella pneumoniae and Escherichia coli.
- The MIC values ranged from 6.25 µg/mL to 32 µg/mL for the most active compounds .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives were evaluated using PBMC cultures. Compounds similar to 4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one showed varying degrees of inhibition on cell proliferation:
- The most potent derivatives reduced cell proliferation by approximately 25% at higher concentrations (100 µg/mL) .
Table 2: Antiproliferative Effects of Triazole Derivatives
| Compound | Proliferation Inhibition (%) at 100 µg/mL |
|---|---|
| 4-Methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | 9% |
| Compound 3g | 25% |
| Compound 3a | Significant inhibition |
Comparison with Similar Compounds
Key Comparison :
- 4-(3-Ethoxy-4-Hydroxybenzylidenamino) Derivatives (e.g., from ) show enhanced acidity due to electron-withdrawing phenolic groups.
- Acetylated Derivatives (e.g., 1-acetyl-3-alkyl compounds) exhibit reduced acidity but improved lipophilicity, which may enhance membrane permeability .
Acidity (pKa) and Solvent Effects
The weak acidity of the triazol-5-one ring allows potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents. pKa values are solvent-dependent:
*The isobutyl group in the target compound likely increases electron donation, slightly raising pKa compared to derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups) .
Antioxidant Activity
Antioxidant efficacy is assessed via reducing power, radical scavenging (DPPH), and metal chelation. Data from similar compounds:
*The isobutyl group may reduce antioxidant activity compared to aryl-substituted derivatives due to steric hindrance .
Antitumor Activity
Limited studies on triazol-5-ones show moderate antitumor effects. For example:
- 3-Benzyl-4-(5-methylfuryl) derivatives inhibit breast cancer cells (IC50: 25–50 μM) .
- The target compound’s alkyl substituents may enhance cytotoxicity compared to unsubstituted analogs.
Spectroscopic and Computational Analysis
Theoretical NMR calculations (e.g., GIAO method) align with experimental data for triazol-5-ones :
| Compound | ¹H-NMR Shift (NH, ppm) | ¹³C-NMR (C=O, ppm) | Reference |
|---|---|---|---|
| 3-Ethyl-4-(3-methoxy-4-phenylacetoxy) | 10.2 | 165.4 | |
| Target Compound (calculated) | 10.0–10.5 | 164–166 |
Substituents like isobutyl cause minor upfield/downfield shifts due to electron-donating effects .
Q & A
Basic Research Question
- FT-IR Spectroscopy : Confirm functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons (e.g., methylpropyl substituents at δ 1.0–1.5 ppm) and carbons using GIAO calculations for theoretical validation .
- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30) for purity analysis (retention time ~8–10 minutes) .
Validation : Cross-reference experimental data with DFT/B3LYP-predicted spectra .
How can researchers assess the biological activity of this triazolone derivative, and what in vitro models are appropriate?
Basic Research Question
- Anti-inflammatory Activity : Screen via microsomal prostaglandin E synthase 1 (mPGES-1) inhibition assays (IC₅₀ determination) .
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to standard antibiotics .
- Antioxidant Assays : DPPH radical scavenging (EC₅₀) and FRAP tests in ethanol solutions .
Controls : Include ascorbic acid or ibuprofen as positive controls .
What computational approaches (e.g., DFT, molecular docking) are recommended to study its electronic properties and reactivity?
Advanced Research Question
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets in Gaussian 09W to optimize geometry and calculate HOMO-LUMO energies (e.g., ΔE = 4.5–5.0 eV) .
- Molecular Docking : Dock into protein targets (e.g., COX-2 or bacterial enzymes) using AutoDock Vina; validate binding poses with MD simulations .
Parameters to Compute :
| Property | Method | Example Value |
|---|---|---|
| Dipole Moment | B3LYP/6-311G | 3.2–4.5 Debye |
| Mulliken Charges | HF/6-31G(d) | N3: −0.45 e |
| Ionization Potential | DFT | 8.7 eV |
How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Advanced Research Question
- NMR Shifts : Apply linear regression (δ_exp = a + b·δ_calc) to correlate experimental and GIAO-calculated shifts; adjust scaling factors for electronegativity .
- IR Frequencies : Multiply DFT-predicted wavenumbers by 0.96–0.98 to correct for anharmonicity .
- Solvent Effects : Include PCM models in Gaussian for polar solvents (e.g., ethanol) to improve UV-Vis predictions .
What strategies enhance the compound's solubility and stability for pharmacological studies?
Advanced Research Question
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility (test via shake-flask method) .
- Co-solvents : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vitro assays .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
